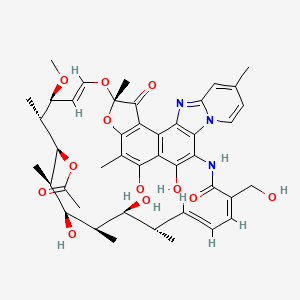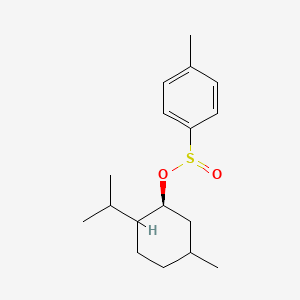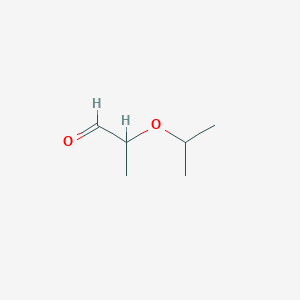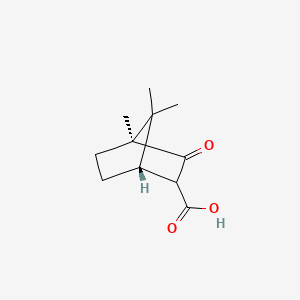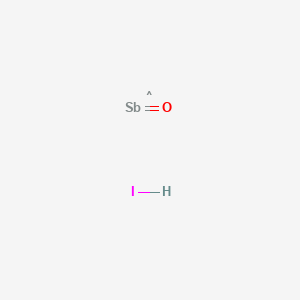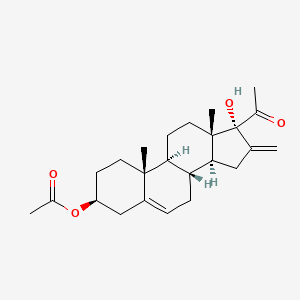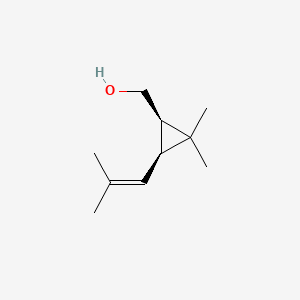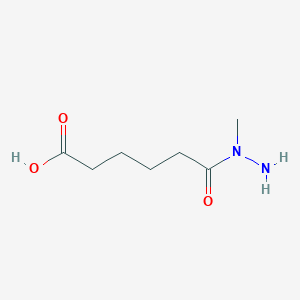
6-(1-Methylhydrazinyl)-6-oxohexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-Methylhydrazinyl)-6-oxohexanoic acid, also known as methylhydrazinylhexanoic acid (MHHA), is an organic acid that has been studied for its potential applications in scientific research. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, and can be used as a catalyst in organic reactions. MHHA has also been reported to have biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 6-(1-Methylhydrazinyl)-6-oxohexanoic acid involves the reaction of 1-methylhydrazine with 6-oxohexanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.
Starting Materials
1-methylhydrazine, 6-oxohexanoic acid, N,N'-dicyclohexylcarbodiimide (DCC), Dimethylformamide (DMF), Chloroform
Reaction
Step 1: Dissolve 6-oxohexanoic acid (1.0 g, 7.0 mmol) and DCC (1.6 g, 7.7 mmol) in 20 mL of DMF., Step 2: Add 1-methylhydrazine (0.7 g, 9.0 mmol) to the reaction mixture and stir at room temperature for 24 hours., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct., Step 4: Concentrate the filtrate under reduced pressure to obtain a crude product., Step 5: Dissolve the crude product in chloroform and wash with water to remove any remaining impurities., Step 6: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, 6-(1-Methylhydrazinyl)-6-oxohexanoic acid.
科学研究应用
MHHA has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other organic compounds. It has been used as a catalyst in the synthesis of a variety of compounds, such as β-lactam antibiotics and other heterocyclic compounds. It has also been used in the synthesis of polymers and in the preparation of liposomes.
作用机制
The mechanism of action of MHHA is not fully understood. However, it is believed to act as a proton donor, donating a proton to the substrate molecule and thus facilitating the reaction. It is also believed to act as an electron-withdrawing group, withdrawing electrons from the substrate molecule and thus promoting the reaction.
生化和生理效应
The biochemical and physiological effects of MHHA are not well understood. However, it has been reported to have antioxidant and anti-inflammatory properties, and it has been shown to inhibit the growth of certain types of cancer cells. It has also been reported to have analgesic and anticonvulsant effects.
实验室实验的优点和局限性
The use of MHHA in laboratory experiments has several advantages. It is relatively inexpensive, and the reaction is simple and can be carried out quickly. It is also a relatively safe and non-toxic compound, making it suitable for use in laboratory experiments. However, there are also some limitations. The reaction is sensitive to temperature and pH, and it can be difficult to control the reaction conditions.
未来方向
There are several potential future directions for the use of MHHA. It could be used in the synthesis of more complex compounds, such as peptides and proteins. It could also be used to study the mechanism of action of other compounds, such as drugs. Additionally, more research could be done to better understand the biochemical and physiological effects of MHHA. Finally, more research could be done to optimize the reaction conditions and increase the yield of the reaction.
属性
IUPAC Name |
6-[amino(methyl)amino]-6-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-9(8)6(10)4-2-3-5-7(11)12/h2-5,8H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYDIQVEJWIEKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCCCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AdipicAcidMonomethylMonohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



